Indium Oxine

Radiopharmaceutical Formulation Leukocyte Labeling Efficiency Quality Control

Indium oxine (8-hydroxyquinoline, CAS 14514-42-2) is an organometallic chelate that forms a neutral, lipid-soluble 3:1 ligand-to-metal complex with trivalent Indium-111. As the first clinically established chelate for radiolabeling autologous leukocytes, it enables scintigraphic imaging of occult infection and inflammatory lesions.

Molecular Formula C27H18InN3O3
Molecular Weight 547.3 g/mol
CAS No. 14514-42-2
Cat. No. B083753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium Oxine
CAS14514-42-2
Synonyms(111In)oxinate(3)
111In-oxine
indium oxinate
indium oxine
indium oxine sulfate, 111In-labeled cpd
indium oxine, 111In-labeled cpd
indium oxine, 113In-labeled cpd
indium oxine, 133In-labeled cpd
indium-111-oxine
indium-111-oxine sulfate
Molecular FormulaC27H18InN3O3
Molecular Weight547.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]
InChIInChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3
InChIKeyAEGSYIKLTCZUEZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indium Oxine (CAS 14514-42-2): A Foundational Radiopharmaceutical Chelate for Leukocyte and Platelet Labeling


Indium oxine (8-hydroxyquinoline, CAS 14514-42-2) is an organometallic chelate that forms a neutral, lipid-soluble 3:1 ligand-to-metal complex with trivalent Indium-111 [1]. As the first clinically established chelate for radiolabeling autologous leukocytes, it enables scintigraphic imaging of occult infection and inflammatory lesions [2]. Its mechanism relies on passive diffusion across cell membranes, followed by intracellular transchelation and retention of the In-111 radioisotope [3]. While the field has introduced newer chelators, the historical and clinical weight of evidence for oxine establishes it as the foundational reference standard against which subsequent alternatives are measured [4].

Cell labeling mechanism Neutral lipophilic In-111 complex; passive membrane diffusion and intracellular transchelation.
Imaging target Leukocyte and platelet labeling for scintigraphic detection of occult infection and inflammation.
Benchmark status Established reference standard for novel chelate development and leukocyte trafficking studies.

Why Indium Oxine Cannot Be Assumed Interchangeable with Other In-111 Chelates or Formulations


Substituting indium oxine with alternative chelates (e.g., tropolone, acetylacetone, or mercaptopyridine-N-oxide) or even different oxinate formulations without rigorous validation is scientifically unsound. Direct comparative studies reveal that the choice of chelate and its formulation profoundly alters labeling efficiency, cell-specific uptake, and post-labeling cellular function [1]. For instance, a chelate that labels lymphocytes with high efficiency may simultaneously impair the chemotaxis of neutrophils—a critical functional endpoint for accurate infection imaging [2]. Furthermore, formulation excipients dramatically shift the biodistribution of the labeled radiopharmaceutical, affecting the quality and interpretability of clinical scintigrams [3]. The quantitative evidence below delineates the precise performance boundaries and application-specific advantages of indium oxine relative to its closest analogs.

Chelate choice (e.g., tropolone, acetylacetone) may shift labeling efficiency and cell-specific uptake, altering experimental consistency.
Formulation excipients profoundly influence biodistribution and scintigraphic image quality; direct substitution without validation may compromise results.
Functional endpoints such as neutrophil chemotaxis can be impaired by alternative chelates, limiting physiological relevance of cell trafficking data.

Quantitative Differentiation of Indium Oxine: Head-to-Head Evidence for Informed Procurement


Indium Oxine Aqueous Formulation Achieves Significantly Higher Leukocyte Labeling Efficiency than Organic Solubilizer Formulation

Formulation composition critically impacts labeling yield. A direct comparison of two In-111-oxinate formulations demonstrated that the aqueous solution (compound B) provided a significantly higher labeling efficiency for white blood cells compared to the formulation containing an organic solubilizer (compound A) [1]. This is a key procurement consideration, as the choice of formulation directly dictates the amount of radioactivity delivered to the target cells and the level of contaminating erythrocyte labeling.

Leukocyte labeling efficiency
Head-to-head
79.2% ± 7.7% (aqueous formulation) vs 68.6% ± 17.6% (organic solubilizer); absolute difference +10.6 pp
Reported formulation-dependent labeling yield; supports aqueous formulation selection for higher initial activity incorporation.
Leukocyte separation; Leners et al., 1991.
Radiopharmaceutical Formulation Leukocyte Labeling Efficiency Quality Control

Indium Oxine Preserves Neutrophil Chemotaxis, a Key Functional Endpoint Where Tropolone Fails

Functional preservation of labeled cells is paramount for accurate in vivo tracking. In a direct head-to-head comparison, indium oxine was found to have no impairing effect on neutrophil chemotaxis, whereas indium tropolone, at concentrations required for efficient labeling, caused a marked impairment of this critical migratory function [1]. This functional superiority is a key reason why oxine was recommended as the preferable agent for neutrophil labeling.

Neutrophil chemotaxis
Head-to-head
Indium oxineNo impairment
Indium tropoloneMarked impairment
Qualitative functional difference
Reported preservation of neutrophil migratory function; relevant for infection imaging models.
Human neutrophils, chemotaxis radioassay (Gunter et al., 1983).
Neutrophil Function Chemotaxis Assay Cell Viability

Labeling Efficiency of Indium Oxine is Cell-Type Dependent: Peripheral WBCs Outperform Progenitor Cells

Indium oxine labeling efficiency is not uniform across all cell types. A comparative study established that mature peripheral white blood cells (WBCs) demonstrate a significantly higher labeling efficiency than cytokine-mobilized progenitor cells [1]. This evidence guides proper experimental design, indicating that while oxine can label progenitor cells, the achievable specific activity will be lower, necessitating adjusted activity inputs or more sensitive imaging protocols.

Cell-type specificity
Head-to-head
Peripheral WBCsHigher labeling efficiency
Progenitor cellsLower labeling efficiency
Quantitatively higher for mature cells; viability >98% for both
Mature leukocytes show reported higher uptake; progenitor cell protocols may require adjusted activity.
Mobilized progenitor cells vs peripheral WBCs (Nowak et al., 2004).
Progenitor Cell Tracking Leukocyte Labeling Cell-Specific Uptake

Indium Oxine Demonstrates Comparable Lymphocyte Toxicity Profile to Indium Tropolone

Assessing chelate-specific immunotoxicity is critical for applications involving labeled lymphocytes. A comparative study of unlabeled indium oxine and indium tropolone complexes on isolated human lymphocytes found no significant difference in their functional effects [1]. Both chelates did not affect phytohemagglutinin-induced (PHA) transformation but selectively reduced the mixed lymphocyte reaction, indicating a comparable, selective toxicity profile towards cytotoxic T cells.

Lymphocyte function
Head-to-head
PHA transformationUnaffected (both chelates)
Mixed lymphocyte reactionReduced (both chelates)
No significant difference between oxine and tropolone
Comparable reported immunotoxicity profile; selection can focus on other differential factors.
Peripheral lymphocytes from 15 volunteers (Signore et al., 1985).
Lymphocyte Function Immunotoxicity Mixed Lymphocyte Reaction

Indium Oxine Remains the Gold-Standard Reference Chelate for Leukocyte Labeling Against Newer Agents

Indium oxine's historical role as the first widely adopted In-111 chelate for leukocyte labeling is itself a form of class-level differentiation. While other chelates like In-111-tropolone and In-111-mercaptopyridine-N-oxide have been demonstrated to label leukocytes as efficiently as oxine in plasma medium, their clinical use has never become as widespread [1]. This provides a strong, evidence-based justification for its continued use as a reference standard in comparative studies and for applications where a large body of clinical precedent and protocol optimization exists.

Reference standard role
Class-level
First widely adopted In-111 leukocyte label (1976); extensive clinical protocol documentation and historical precedent.
Reported benchmark for leukocyte labeling; facilitates protocol standardization in comparative studies.
Review and consensus context (Roca et al., 1998).
Historical Comparator Standard of Care Leukocyte Scintigraphy

Organic Solubilizer Formulation of Indium Oxine Yields Superior Image Quality by Minimizing Erythrocyte Uptake

While aqueous oxine provides higher overall leukocyte labeling efficiency, the formulation containing an organic solubilizer (Compound A) offered a distinct advantage in downstream clinical application. This formulation resulted in significantly lower uptake of In-111 by contaminating red blood cells (RBCs) [1]. Consequently, high-quality scintigrams were obtained more than twice as often with the organic solubilizer formulation, demonstrating that the formulation choice involves a trade-off between labeling yield and image clarity.

Image quality vs RBC uptake
Head-to-head
High-quality scintigrams: 60.0% (organic solubilizer) vs 23.5% (aqueous); RBC uptake 4.8% vs 22.6%.
Formulation choice involves trade-off: organic solubilizer lowers background signal despite lower overall labeling yield.
24 hr post-administration imaging (Leners et al., 1991).
Biodistribution Scintigraphic Image Quality Formulation Optimization

Evidence-Based Application Scenarios for Indium Oxine (CAS 14514-42-2)


Neutrophil Trafficking Studies Requiring Preserved Chemotactic Function

In studies of infection or inflammation where accurate tracking of neutrophil migration is essential, indium oxine is the evidence-based chelate of choice. Direct comparative data show it does not impair neutrophil chemotaxis, unlike tropolone, which causes marked functional impairment [1]. This ensures that labeled neutrophils retain their native homing capabilities, leading to more physiologically relevant data.

High-Efficiency Leukocyte Labeling Protocols Using Aqueous Formulations

For applications where maximizing the percentage of administered radioactivity incorporated into white blood cells is the primary goal (e.g., when starting with low cell numbers or low activity), the aqueous formulation of In-111-oxinate should be procured. Evidence confirms it achieves a significantly higher labeling efficiency (79.2% vs. 68.6%) than the organic solubilizer formulation [2].

Clinical Scintigraphy Prioritizing High-Quality, Low-Background Images

In a clinical nuclear medicine setting, the formulation of indium oxine with an organic solubilizer is supported by evidence for producing superior diagnostic images. Despite lower overall leukocyte labeling efficiency, this formulation minimizes contaminating red blood cell uptake, resulting in a higher frequency of high-quality scintigrams (60.0% vs. 23.5%) and clearer visualization of target lesions [3].

Benchmarking Studies and Multi-Center Trials Requiring a Validated Reference Standard

When establishing a new radiopharmaceutical or cell labeling method, using indium oxine as a comparator provides a robust, historically validated benchmark. As the first and most clinically documented In-111 leukocyte label, its performance characteristics are well understood, facilitating straightforward comparison and regulatory acceptance of new agents [4].

Application
Selection Property
Validation Focus
Neutrophil trafficking studies
Chemotaxis preservation profile
Neutrophil migration endpoint
High-efficiency leukocyte labeling
Aqueous formulation labeling yield
WBC labeling efficiency (%)
Low-background infection imaging
Organic solubilizer RBC uptake profile
Scintigraphic image quality endpoint
Reference standard for method validation
Validated benchmark chelate
Comparative labeling performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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